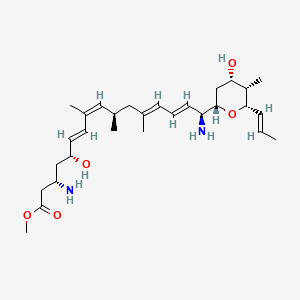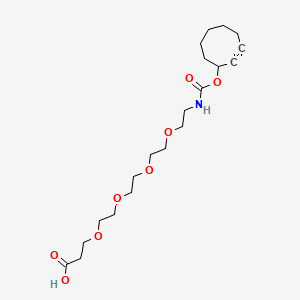
Sco-peg4-cooh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sco-peg4-cooh is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is commonly used as a PROTAC (PROteolysis TArgeting Chimeras) linker, which plays a crucial role in the field of targeted protein degradation. The compound contains both SCO and COOH functional groups, which can covalently bind to amino groups, particularly those found in proteins or peptides, such as lysine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sco-peg4-cooh involves the reaction of SCO and PEG4 with a carboxylic acid group. The reaction typically occurs under mild conditions, ensuring the preservation of the functional groups. The SCO group is known for its reactivity with amino acid residues, making it an ideal candidate for conjugation with proteins and peptides .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and characterized using various analytical techniques to confirm its structure and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Sco-peg4-cooh primarily undergoes substitution reactions due to the presence of reactive functional groups. The SCO group reacts with amino groups in proteins or peptides, forming stable covalent bonds. This reaction is commonly used in the formation of PROTACs, where this compound acts as a linker between the target protein and the E3 ligase .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include amino acids, peptides, and proteins. The reactions typically occur under mild conditions, such as room temperature and neutral pH, to preserve the integrity of the functional groups and the biological activity of the proteins .
Major Products
The major products formed from the reactions involving this compound are conjugates of the compound with proteins or peptides. These conjugates are used in various applications, including targeted protein degradation and drug delivery .
Wissenschaftliche Forschungsanwendungen
Sco-peg4-cooh has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the targeted degradation of specific proteins.
Biology: Employed in the study of protein-protein interactions and the development of novel therapeutic strategies.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of new materials and coatings with specific functional properties
Wirkmechanismus
The mechanism of action of Sco-peg4-cooh involves its role as a PROTAC linker. The compound facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The SCO group in this compound reacts with the amino groups in the target protein, while the COOH group interacts with the PROTAC molecule, ensuring the stability and specificity of the complex .
Vergleich Mit ähnlichen Verbindungen
Sco-peg4-cooh is unique due to its specific functional groups and its role as a PROTAC linker. Similar compounds include other PEG derivatives and PROTAC linkers, such as COOH-PEG4-COOH and NHS-PEG4-Biotin. These compounds share similar properties but differ in their specific functional groups and applications. This compound stands out due to its ability to form stable covalent bonds with amino groups, making it highly effective in targeted protein degradation .
Eigenschaften
Molekularformel |
C20H33NO8 |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-(cyclooct-2-yn-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H33NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h18H,1-4,6,8-17H2,(H,21,24)(H,22,23) |
InChI-Schlüssel |
FOYKCSIYYDTXTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


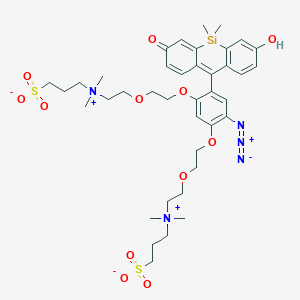
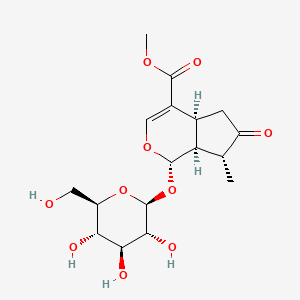
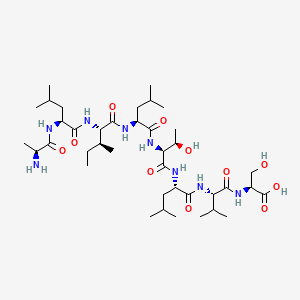
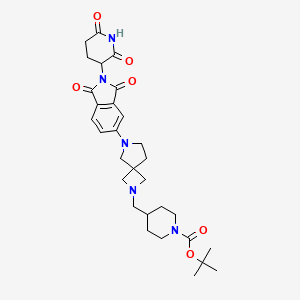
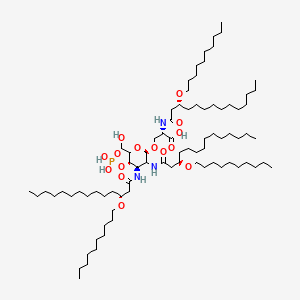
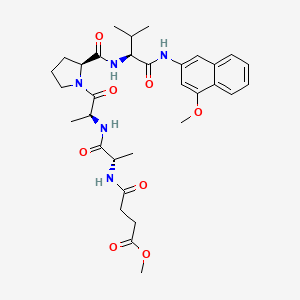


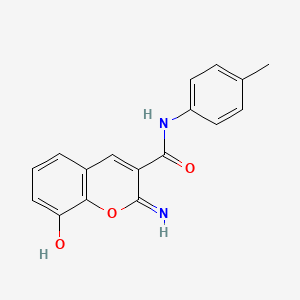
![[3-(Aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride](/img/structure/B12377587.png)

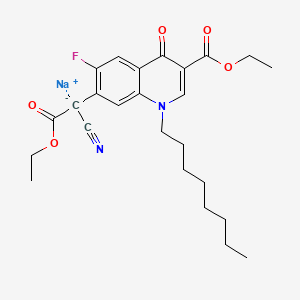
![methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B12377611.png)
